3-(3-methylcyclohex-2-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylcyclohex-2-en-1-yl)-1H-indole is an organic compound that features a unique structure combining a cyclohexene ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Hagemann ester route is often employed to prepare cyclohexenone derivatives, which can then be further functionalized to obtain the desired indole compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or rhodium complexes are often used to facilitate the cyclization and functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylcyclohex-2-en-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or cyclohexene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, organolithium, or Grignard reagents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(3-methylcyclohex-2-en-1-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may modulate cyclic nucleotide pathways, influencing the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways play crucial roles in cellular signaling and can affect various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
3-methylcyclohex-2-en-1-yl acetate: Another compound with a similar cyclohexene structure.
Uniqueness
3-(3-methylcyclohex-2-en-1-yl)-1H-indole stands out due to its unique combination of a cyclohexene ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
148322-77-4 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(3-methylcyclohex-2-en-1-yl)-1H-indole |
InChI |
InChI=1S/C15H17N/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-3,7-10,12,16H,4-6H2,1H3 |
InChI Key |
DGKXEUVIORHPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.